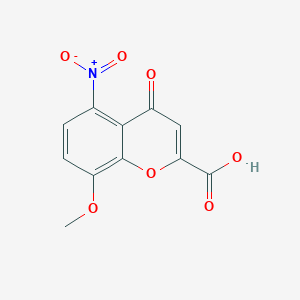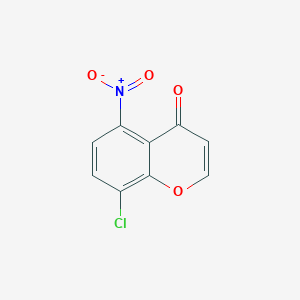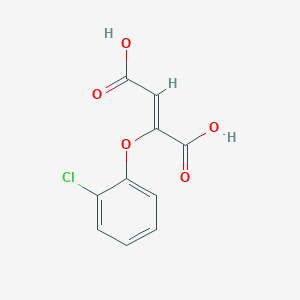
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate, also known as CMOC, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has been extensively studied for its various properties and applications.
作用機序
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate is based on its ability to bind to specific target molecules and emit fluorescence upon excitation with light. The fluorescence intensity of this compound is dependent on the local environment of the target molecule, such as pH, temperature, and ionic strength. This property makes this compound a valuable tool for studying the conformational changes and binding kinetics of biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at high concentrations, this compound may interfere with cellular processes and cause cytotoxicity. Therefore, it is important to use this compound at appropriate concentrations and to carefully monitor its effects on biological systems.
実験室実験の利点と制限
The advantages of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate in lab experiments include its high sensitivity and selectivity for detecting biological molecules, its ease of use, and its compatibility with various experimental conditions. However, the limitations of this compound include its potential cytotoxicity at high concentrations, its limited stability in aqueous solutions, and its dependence on the local environment of the target molecule for fluorescence emission.
将来の方向性
Future research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate could focus on developing more stable and biocompatible derivatives of this compound for use in biological systems. Additionally, the development of new synthetic methods for this compound and its derivatives could expand their applications in various fields of science. Furthermore, the use of this compound in combination with other fluorescent probes and imaging techniques could provide new insights into the behavior and interactions of biological molecules.
合成法
The synthesis of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate involves the reaction of 3-chloro-4-methylaniline with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran and requires careful control of temperature and reaction time. The yield of this compound can be improved by using excess reagents and optimizing the reaction conditions.
科学的研究の応用
2-(3-Chloro-4-methylanilino)-2-oxoethyl 3-chlorobenzoate has been widely used in scientific research as a fluorescent probe for detecting and measuring various biological molecules such as proteins, DNA, and RNA. It has also been used as a tool for studying the binding interactions between small molecules and biological macromolecules. In addition, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
特性
分子式 |
C16H13Cl2NO3 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-5-6-13(8-14(10)18)19-15(20)9-22-16(21)11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
InChIキー |
KKMSNWPQLONGMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)

![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
